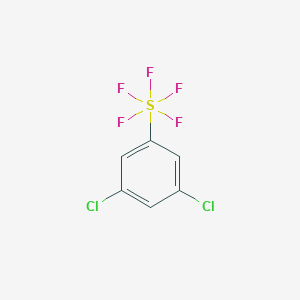

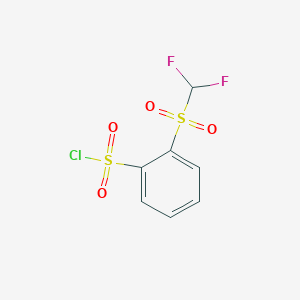

![molecular formula C20H17N3O4 B2861465 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)pyrazol-1-yl]acetic acid CAS No. 2243516-53-0](/img/structure/B2861465.png)

2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)pyrazol-1-yl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

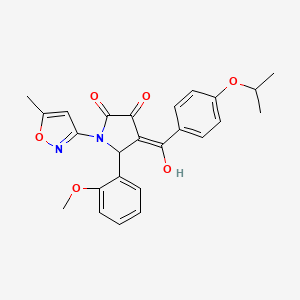

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)pyrazol-1-yl]acetic acid, commonly known as Fmoc-pyrazole-ala-oh, is a chemical compound widely used in scientific research. It is a derivative of pyrazole, a five-membered heterocyclic ring containing two nitrogen atoms. Fmoc-pyrazole-ala-oh is a non-natural amino acid that can be used as a building block for the synthesis of peptides and proteins.

Aplicaciones Científicas De Investigación

Protective Group in Synthesis

The Fmoc group is utilized as a protective group for hydroxy-groups during the synthesis of complex organic molecules. It is particularly valued for its stability under both acidic and basic conditions, allowing for selective deprotection. This application is critical in the synthesis of peptides and nucleic acid sequences where selective deprotection is required (Gioeli & Chattopadhyaya, 1982).

Cyclization and Condensation Reactions

Cyano(fluoren-9-yl)acetohydrazides, derived from 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)pyrazol-1-yl]acetic acid, undergo cyclization under acidic or basic conditions to yield various pyrazolone derivatives. These reactions are essential for synthesizing compounds with potential applications in material science and fluorescence sensing (Latif, Mishriky, & Hammad, 1977).

Metal Ion Binding Sites

The addition of pyrazol-1-yl)acetyl groups to peptides has been demonstrated to afford ATCUN-like metal ion binding sites. These modifications are significant for studying metal-protein interactions and developing metal-based drugs (Boa et al., 2005).

Synthesis of Fluorophores

The compound is used in synthesizing environmentally sensitive fluorophores, incorporating pyrene and fluorene moieties. This synthesis approach facilitates the creation of materials with strong fluorescence emission, applicable in materials science and optical sensing (Hussein, El Guesmi, & Ahmed, 2019).

Coordination Chemistry

In coordination chemistry, derivatives of this compound interact with lanthanides, demonstrating the potential for developing new materials and studying the properties of rare earth elements (Chen et al., 2013).

Propiedades

IUPAC Name |

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)pyrazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c24-19(25)11-23-10-9-18(22-23)21-20(26)27-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17H,11-12H2,(H,24,25)(H,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITGXSHEFLGUTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NN(C=C4)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

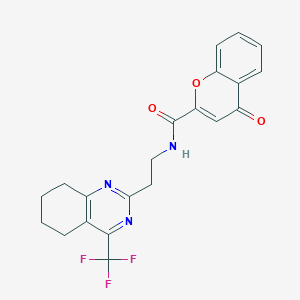

![3-butyl-9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2861388.png)

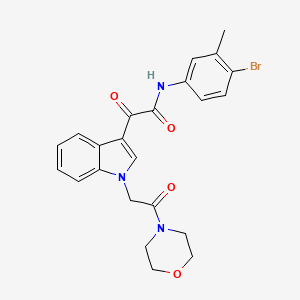

![N-(2,3-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2861391.png)

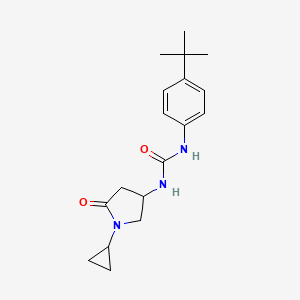

![Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B2861395.png)

![4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B2861404.png)

![2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile](/img/structure/B2861405.png)